2,3-dihydro-1H-benzo[de]isoquinolin-6-amine
Overview
Description
2,3-Dihydro-1H-benzo[de]isoquinolin-6-amine is a heterocyclic compound that belongs to the isoquinoline family This compound is characterized by a fused benzene and isoquinoline ring system, with an amine group attached at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-benzo[de]isoquinolin-6-amine typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine or hydrazine . The reaction conditions often include heating the mixture in a suitable solvent such as ethanol or acetonitrile for a specified duration . The product is then purified through recrystallization from a mixture of benzene and petroleum ether .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-benzo[de]isoquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: The amine group at the 6th position can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinolines, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Dihydro-1H-benzo[de]isoquinolin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-benzo[de]isoquinolin-6-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can participate in electron transfer processes, affecting cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-benzo[de]isoquinoline: Lacks the amine group at the 6th position.
1,2,3,4-Tetrahydroisoquinoline: A fully saturated derivative with different chemical properties.
6-Amino-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a different degree of saturation.
Uniqueness
2,3-Dihydro-1H-benzo[de]isoquinolin-6-amine is unique due to the presence of the amine group at the 6th position, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2,3-dihydro-1H-benzo[de]isoquinolin-6-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-11-5-4-9-7-14-6-8-2-1-3-10(11)12(8)9/h1-5,14H,6-7,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULSGMNHQKTMPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C(=CC=C(C3=CC=C2)N)CN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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